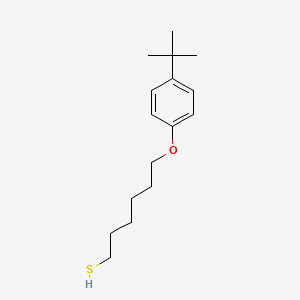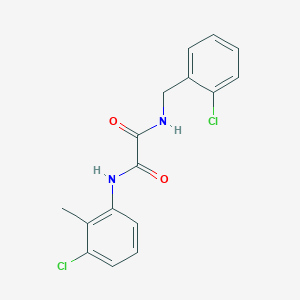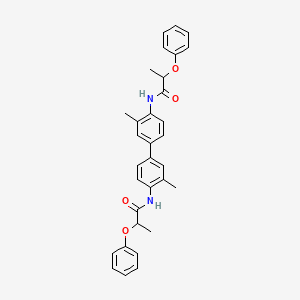![molecular formula C13H18BrNO B5019500 [1-(4-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5019500.png)
[1-(4-bromobenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-bromobenzyl)-3-piperidinyl]methanol, also known as GSK3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK3β). It has been widely used in scientific research to investigate the role of GSK3β in various physiological and pathological processes.
作用機序
[1-(4-bromobenzyl)-3-piperidinyl]methanolβ is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and NF-κB pathway. This compoundβ is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, apoptosis, and inflammation. This compound acts as a competitive inhibitor of this compoundβ by binding to the ATP-binding site of the enzyme. This leads to the inhibition of this compoundβ activity, resulting in the modulation of downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific pathway and cell type involved. It has been shown to promote cell survival and reduce apoptosis in various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. It has also been shown to inhibit inflammatory responses in macrophages and reduce tumor growth in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
[1-(4-bromobenzyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high potency and selectivity for this compoundβ, its ability to penetrate the blood-brain barrier, and its low toxicity in vivo. However, it also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on [1-(4-bromobenzyl)-3-piperidinyl]methanol. One direction is to investigate its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and diabetes. Another direction is to develop more potent and selective this compoundβ inhibitors based on the structure of this compound. In addition, further studies are needed to elucidate the specific downstream signaling pathways and molecular targets of this compoundβ inhibition by this compound.
合成法
The synthesis of [1-(4-bromobenzyl)-3-piperidinyl]methanol involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of sodium hydride and dimethylformamide (DMF) as a solvent. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The purity and yield of the product can be improved by recrystallization from ethanol.
科学的研究の応用
[1-(4-bromobenzyl)-3-piperidinyl]methanol has been extensively used in scientific research to investigate the role of this compoundβ in various physiological and pathological processes, including neurodegenerative diseases, cancer, diabetes, and inflammation. It has been shown to inhibit this compoundβ activity both in vitro and in vivo, leading to a wide range of biological effects.
特性
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRDJBDJMIMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019426.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5019432.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5019436.png)


![4-[5-(3-methoxy-4-propoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5019454.png)
![4-chloro-N'-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B5019455.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5019473.png)



![ethyl 6'-amino-5-bromo-5'-cyano-2'-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5019507.png)
![2-(5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5019518.png)